1,1-Di(cyclobutyl)hydrazine;hydrochloride
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Overview
Description
1,1-Di(cyclobutyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C8H16ClN2. It is a derivative of hydrazine, where two cyclobutyl groups are attached to the nitrogen atoms. This compound is typically used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(cyclobutyl)hydrazine;hydrochloride typically involves the reaction of cyclobutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Cyclobutylamine} + \text{Hydrazine Hydrate} + \text{Hydrochloric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Di(cyclobutyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The cyclobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted cyclobutyl groups.
Scientific Research Applications
1,1-Di(cyclobutyl)hydrazine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Di(cyclobutyl)hydrazine;hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that involve the transfer of electrons. The cyclobutyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylhydrazine;hydrochloride: A similar compound with one cyclobutyl group.
1,1-Di(cyclopropyl)hydrazine;hydrochloride: A compound with cyclopropyl groups instead of cyclobutyl groups.
Uniqueness
1,1-Di(cyclobutyl)hydrazine;hydrochloride is unique due to the presence of two cyclobutyl groups, which provide distinct steric and electronic properties. This makes it a valuable reagent in specific chemical reactions where such properties are advantageous.
Properties
IUPAC Name |
1,1-di(cyclobutyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c9-10(7-3-1-4-7)8-5-2-6-8;/h7-8H,1-6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRLYZTJDSKMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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